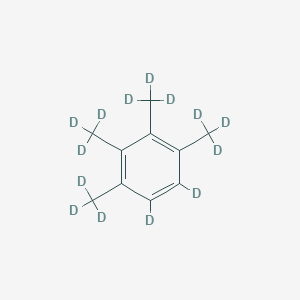
1,2,3,4-Tetramethylbenzene-D14
Übersicht
Beschreibung
1,2,3,4-Tetramethylbenzene-D14 is a useful research compound. Its molecular formula is C10H14 and its molecular weight is 148.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,2,3,4-Tetramethylbenzene-D14, also known as durene-D14, is a deuterated derivative of 1,2,3,4-tetramethylbenzene. This compound is primarily used in organic synthesis and analytical chemistry due to its unique isotopic labeling properties. Its biological activity has been explored in various contexts, including its antibacterial properties and potential applications in environmental studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : C10H14D14
- Molecular Weight : Approximately 150.24 g/mol
- Appearance : Colorless liquid
- Boiling Point : 166 °C
Antibacterial Properties
Research indicates that 1,2,3,4-tetramethylbenzene exhibits antibacterial activity. It has been identified as an analyte in the volatile oils from certain plant species, suggesting a role in natural antimicrobial defense mechanisms. The specific mechanisms through which it exerts antibacterial effects are still under investigation.
Environmental Impact and Biodegradation
The compound's behavior in environmental settings has been studied extensively. For instance, it has been used as a marker for biodegradation studies involving other organic pollutants. In one study involving the biodegradation of Bisphenol A (BPA), 1,2,3,4-tetramethylbenzene was identified as a degradation product, indicating its potential role in microbial metabolism and environmental remediation processes .
Case Studies
- Antimicrobial Activity : A study found that volatile oils containing 1,2,3,4-tetramethylbenzene showed significant antibacterial effects against various strains of bacteria. The minimal inhibitory concentration (MIC) values were determined to assess its effectiveness compared to standard antibiotics.
- Biodegradation of Environmental Pollutants : In a controlled experiment assessing the biodegradation of BPA by Chlorella vulgaris and Aeromonas hydrophila, 1,2,3,4-tetramethylbenzene was detected as an intermediate product. This suggests that the compound may play a role in the microbial degradation pathways of persistent organic pollutants .
Data Tables
Eigenschaften
IUPAC Name |
1,2-dideuterio-3,4,5,6-tetrakis(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHMMEJUHBCKEE-ZVEBFXSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















